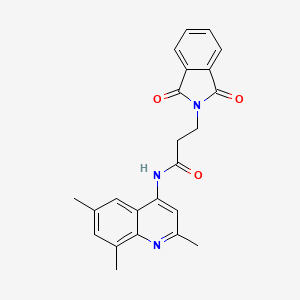
3-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)propanamide is a useful research compound. Its molecular formula is C23H21N3O3 and its molecular weight is 387.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Applications
Research has highlighted the antioxidant efficacy of ethoxyquin and its analogues, including compounds structurally related to 3-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)propanamide, in protecting polyunsaturated fatty acids in fish meal against oxidation. Ethoxyquin (EQ) and its analogues, such as hydroquin, have been identified as essential additives to prevent spontaneous combustion of fish meals due to their high unsaturation of residual lipids. Notably, EQ and its dimeric oxidation products have demonstrated potent antioxidant properties in fish meal, suggesting their significant role in extending the shelf life of such meals (A. J. de Koning, 2002).
Therapeutic Potentials
The pharmacological exploration of tetrahydroisoquinolines has revealed their roles as anticancer antibiotics, with notable achievements including the FDA approval of trabectedin for treating soft tissue sarcomas. This class of compounds, sharing a core structural motif with the query compound, has been recognized for its broad therapeutic activities across cancer, malaria, central nervous system disorders, cardiovascular, and metabolic disorders. The diversity in their application underscores the significant potential of isoquinoline derivatives in drug discovery (I. Singh & P. Shah, 2017).
OLED Applications
BODIPY-based materials, related in structural innovation to the query compound, have been identified as promising for organic light-emitting diodes (OLEDs) applications. Their potential as 'metal-free' infrared emitters, particularly due to aggregation-induced emission (AIE) properties, positions them as innovative materials for the development of efficient OLEDs. The advancements in structural design and synthesis of BODIPY-based organic semiconductors highlight the evolving landscape of materials science relevant to organic electronics (B. Squeo & M. Pasini, 2020).
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-13-10-14(2)21-18(11-13)19(12-15(3)24-21)25-20(27)8-9-26-22(28)16-6-4-5-7-17(16)23(26)29/h4-7,10-12H,8-9H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIXWPQSYHKUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
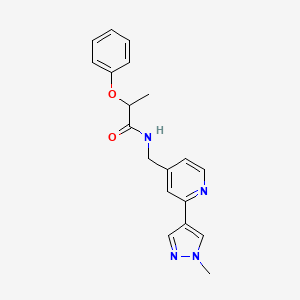
![N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2557227.png)
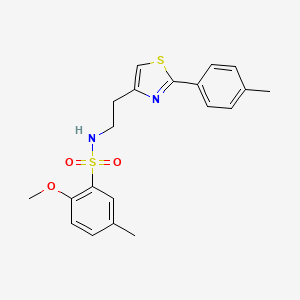
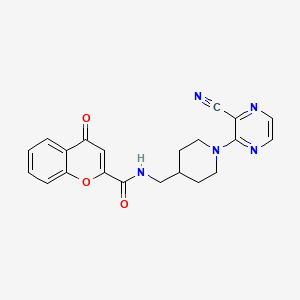
![N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2557234.png)
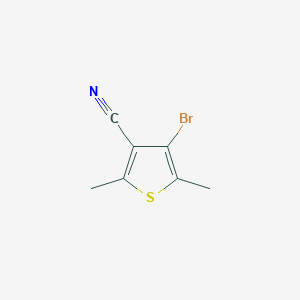
![3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2557237.png)
![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2557238.png)
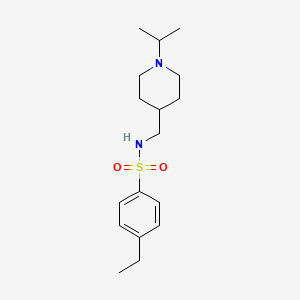
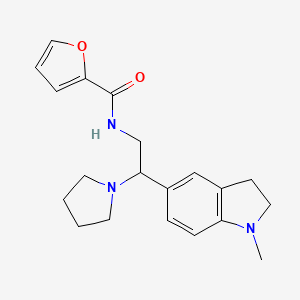

![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2557245.png)
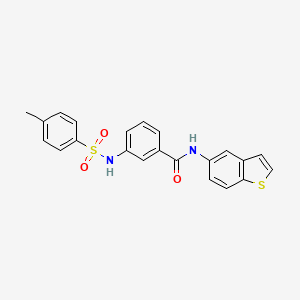
![4,5-Dimethoxy-2-[(pyridin-4-ylmethyl)amino]benzonitrile](/img/structure/B2557247.png)
